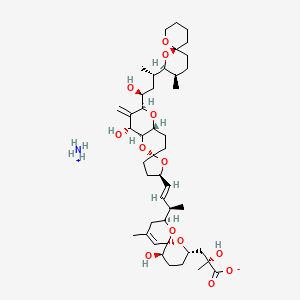

Okadaic acid (ammonium salt)

Description

BenchChem offers high-quality Okadaic acid (ammonium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Okadaic acid (ammonium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H71NO13 |

|---|---|

Molecular Weight |

822.0 g/mol |

IUPAC Name |

azanium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C44H68O13.H3N/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);1H3/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-;/m1./s1 |

InChI Key |

ZBOMSHVRJSJGNR-GHIYGBLASA-N |

Isomeric SMILES |

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[NH4+] |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

The Biochemical Landscape of Okadaic Acid Ammonium Salt: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biochemical properties and applications of okadaic acid ammonium salt, a pivotal tool in cellular and molecular biology research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific expertise and practical insights. We will delve into the core mechanisms of this potent molecule, provide validated experimental frameworks, and offer a comprehensive understanding of its role in dissecting complex cellular signaling networks.

Introduction: Unveiling a Potent Modulator of Cellular Phosphorylation

Okadaic acid, a complex polyether derivative of a C38 fatty acid, is a marine toxin originally isolated from the black sponge Halichondria okadai. Its ammonium salt form offers enhanced solubility in aqueous solutions, making it a convenient tool for a wide range of in vitro and in vivo studies. At its core, okadaic acid is a potent and highly selective inhibitor of serine/threonine protein phosphatases, primarily targeting Protein Phosphatase 1 (PP1) and Protein Phosphatse 2A (PP2A). This inhibitory action disrupts the delicate balance of protein phosphorylation, a fundamental regulatory mechanism in virtually all cellular processes. Consequently, okadaic acid has become an indispensable pharmacological tool for investigating signal transduction pathways, cell cycle control, apoptosis, and neurobiology.

Mechanism of Action: A Tale of Two Phosphatases

The profound biological effects of okadaic acid stem from its high-affinity, non-competitive inhibition of PP1 and PP2A. By binding to the catalytic subunits of these phosphatases, okadaic acid effectively locks them in an inactive state, leading to a net increase in the phosphorylation of their substrate proteins. This targeted inhibition allows researchers to dissect the specific roles of these phosphatases in various signaling cascades.

Differential Inhibition: A Key Experimental Advantage

A critical feature of okadaic acid is its differential affinity for PP2A over PP1. This allows for the selective inhibition of PP2A at lower concentrations, while higher concentrations are required to inhibit both PP1 and PP2A. This dose-dependent selectivity provides a powerful experimental paradigm to distinguish the distinct and overlapping functions of these two crucial phosphatases.

| Phosphatase | IC50 (nM) | Reference |

| Protein Phosphatase 2A (PP2A) | 0.1 - 0.3 | |

| Protein Phosphatase 1 (PP1) | 15 - 50 | |

| Protein Phosphatase 3 (PP3/Calcineurin) | 3.7 - 4 | |

| Protein Phosphatase 4 (PP4) | 0.1 | |

| Protein Phosphatase 5 (PP5) | 3.5 |

This table summarizes the inhibitory concentrations (IC50) of okadaic acid for various protein phosphatases, highlighting its potent and selective action against PP2A.

It is important to note that okadaic acid does not significantly inhibit PP2C, acid and alkaline phosphatases, or phosphotyrosine protein phosphatases, further underscoring its specificity as a research tool.

Structural Insights into Inhibition

The structural conformation of the okadaic acid molecule is crucial for its inhibitory activity. Studies involving various derivatives have shown that modifications to the C-1 to C-24 region, which assumes a circular conformation, can significantly impact its affinity for PP1 and PP2A. This structural understanding has been pivotal in the development of other phosphatase inhibitors and in interpreting the results of studies using okadaic acid.

Cellular Consequences of Phosphatase Inhibition

The hyperphosphorylation state induced by okadaic acid triggers a cascade of cellular events, making it a valuable tool for studying a multitude of biological processes.

Regulation of Cell Cycle and Proliferation

Okadaic acid can induce both cell cycle arrest and proliferation depending on the cell type and concentration used. By inhibiting the dephosphorylation of key cell cycle regulators, it can halt progression through the cell cycle. Conversely, in some cell lines, it has been shown to act as a tumor promoter by stimulating cell proliferation. For example, treatment of AGS, MNK-45, and Caco-2 cells with okadaic acid at nanomolar concentrations for 24 to 48 hours resulted in the inhibition of proliferation.

Induction of Apoptosis

Okadaic acid is a well-established inducer of apoptosis in a variety of cell types. The mechanism often involves the activation of the mitochondrial-mediated caspase-dependent pathway. This is characterized by the generation of reactive oxygen species (ROS), activation of p38 MAPK and JNK signaling pathways, a decrease in mitochondrial membrane potential, and the release of cytochrome c.

Caption: Okadaic acid-induced apoptotic signaling pathway.

Modulation of Signal Transduction Pathways

Okadaic acid serves as a powerful probe for dissecting complex signaling networks. By preventing dephosphorylation, it can lead to the sustained activation of various signaling cascades.

-

MAPK Pathway: As mentioned, okadaic acid can activate the p38 MAPK and JNK pathways, which are involved in stress responses and apoptosis.

-

JAK/STAT Pathway: In HepaRG cells, okadaic acid has been shown to activate the JAK/STAT signaling pathway, which in turn affects the expression of xenobiotic-metabolizing enzymes. This highlights its potential role in modulating drug metabolism.

-

Neuro-signaling and Tau Hyperphosphorylation: Okadaic acid is widely used to create cellular and animal models of Alzheimer's disease. By inhibiting PP2A, a major tau phosphatase, it induces the hyperphosphorylation of the tau protein, a key pathological hallmark of the disease. This leads to the formation of neurofibrillary tangles and subsequent neurodegeneration.

Caption: Mechanism of okadaic acid-induced tau hyperphosphorylation.

Experimental Protocols and Best Practices

The following protocols provide a framework for utilizing okadaic acid ammonium salt in common cell-based assays. It is crucial to determine the optimal conditions for each specific cell line and experimental setup through preliminary dose-response and time-course experiments.

Preparation and Handling

-

Reconstitution: Okadaic acid ammonium salt is typically supplied as a lyophilized powder or a pre-dissolved solution. For a 1 mM stock solution from a 25 µg lyophilized powder, reconstitute in 31.1 µl of DMSO. It is also soluble in water (1 mg/mL) and ethanol (20 mg/mL). For long-term storage, it is recommended to store the compound desiccated at -20°C. Avoid long-term storage in solution to prevent potential degradation.

-

Safety Precautions: Okadaic acid ammonium salt is toxic if swallowed, in contact with skin, or if inhaled. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for complete handling and disposal instructions.

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure to assess the cytotoxic effects of okadaic acid ammonium salt.

Workflow:

Caption: Workflow for a typical MTT cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Incubation: Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO2).

-

Treatment: Prepare serial dilutions of okadaic acid ammonium salt in complete cell culture medium. Remove the old medium from the wells and add the medium containing the desired concentrations of okadaic acid (e.g., 0-100 nM). Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to detect changes in the phosphorylation state of a target protein following treatment with okadaic acid ammonium salt.

Step-by-Step Methodology:

-

Cell Treatment: Culture cells to the desired confluency and treat them with okadaic acid ammonium salt at the desired concentration and for the appropriate duration (typically 10-1000 nM for 15-60 minutes for phosphorylation studies).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total amount of the target protein.

Conclusion and Future Perspectives

Okadaic acid ammonium salt remains an invaluable and versatile tool for researchers in numerous fields. Its potent and selective inhibition of protein phosphatases PP1 and PP2A provides a precise mechanism for dissecting the intricate roles of protein phosphorylation in cellular regulation. From elucidating fundamental signaling pathways to developing disease models for cancer and neurodegenerative disorders, the applications of okadaic acid continue to expand. As our understanding of the "phosphatome" deepens, the strategic use of inhibitors like okadaic acid will undoubtedly continue to catalyze new discoveries and therapeutic insights.

References

-

Bialojan, C., & Takai, A. (1992). Inhibitory effect of okadaic acid derivatives on protein phosphatases. A study on structure-affinity relationship. Biochemical Journal, 284(2), 539–544. [Link]

-

Eriksson, J. E., Paatero, G. I., Meriluoto, J. A., Codd, G. A., & Kass, G. E. (1991). The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells. Experimental Cell Research, 195(1), 237–246. [Link]

-

Sahu, R., Soni, M., & Gupta, S. (2012). Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism. Toxicology and Applied Pharmacology, 265(1), 107–116. [Link]

-

Unterluggauer, H., Duschl, A., & Horejs-Hoeck, J. (2020). Okadaic Acid Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells. Cells, 9(4), 987. [Link]

-

MacKintosh, C., & MacKintosh, R. W. (1994). Inhibition of specific binding of okadaic acid to protein phosphatase 2A by microcystin-LR, calyculin-A and tautomycin. FEBS Letters, 356(1), 51–54. [Link]

-

Valdiglesias, V., Prego-Faraldo, M. V., Pásaro, E., Méndez, J., & Laffon, B. (2013). Okadaic Acid: More than a Diarrheic Toxin. Marine Drugs, 11(11), 4328–4349. [Link]

-

Kamat, P. K., Rai, S., Nath, C., & Shukla, R. (2014). Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease. CNS & Neurological Disorders - Drug Targets, 13(4), 677–686. [Link]

-

Merck Millipore. (n.d.). SAFETY DATA SHEET - Okadaic Acid, Ammonium Salt. [Link]

-

Cohen, P., Holmes, C. F., & Tsukitani, Y. (1990). Okadaic acid: a new probe for the study of cellular regulation. Trends in Biochemical Sciences, 15(3), 98–102. [Link]

-

Dounay, A. B., & Forsyth, C. J. (2002). Okadaic acid: the archetypal serine/threonine protein phosphatase inhibitor. Current Medicinal Chemistry, 9(22), 1939–1980. [Link]

-

Online Inhibitor. (2025). Okadaic Acid as a Precision Tool for Decoding Protein Pho... [Link]

-

DC Chemicals. (2025). Okadaic acid ammonium salt|155716-06-6|MSDS. [Link]

-

Online Inhibitor. (2025). Okadaic Acid: Catalyzing a New Era in Signal Transduction... [Link]

- Online Inhibitor. (2025). Okadaic Acid: Un

Okadaic Acid: A Technical Guide to its Role and Application in Protein Phosphorylation Research

Introduction: The Dynamic Dance of Protein Phosphorylation

Protein phosphorylation, the reversible addition of a phosphate group to serine, threonine, or tyrosine residues, is a fundamental post-translational modification that governs a vast array of cellular processes. This dynamic equilibrium is meticulously controlled by the opposing actions of protein kinases and protein phosphatases. While kinases catalyze the addition of phosphate groups, phosphatases are responsible for their removal. The intricate balance between these two enzyme families dictates the phosphorylation status of a protein, thereby modulating its activity, localization, and interaction with other molecules. Okadaic acid (OA), a marine toxin, has emerged as an indispensable tool for researchers seeking to unravel the complexities of protein phosphorylation. By potently and selectively inhibiting specific serine/threonine protein phosphatases, OA allows for the controlled manipulation of phosphorylation events, providing invaluable insights into cellular signaling cascades.

This technical guide provides an in-depth exploration of okadaic acid's mechanism of action and its application as a powerful tool in protein phosphorylation research. We will delve into its specificity, its effects on cellular pathways, and provide detailed protocols for its effective use in the laboratory.

Okadaic Acid: A Potent Inhibitor of Serine/Threonine Phosphatases

Okadaic acid is a complex polyether molecule originally isolated from the black sponge Halichondria okadai. Its primary mechanism of action is the potent and specific inhibition of two major classes of serine/threonine protein phosphatases: protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). OA exhibits a significantly higher affinity for PP2A, making it a particularly valuable tool for dissecting the roles of this specific phosphatase.

Differential Inhibition: A Key Experimental Advantage

The differential inhibitory activity of okadaic acid against various phosphatases is a critical aspect of its utility in research. By carefully titrating the concentration of OA, researchers can selectively inhibit PP2A while leaving other phosphatases, such as PP1, largely unaffected. This selectivity allows for the attribution of observed cellular effects to the inhibition of specific phosphatase activities.

| Phosphatase | IC50 (nM) |

| PP2A | 0.1 - 0.3 |

| PP1 | 15 - 50 |

| PP2B (Calcineurin) | Inhibited at much higher concentrations |

| PP2C | Not effectively inhibited |

| Tyrosine Phosphatases | No effect |

This table summarizes the approximate IC50 values of okadaic acid for various protein phosphatases. These values can vary slightly depending on the specific assay conditions.

The ability to selectively inhibit PP2A at low nanomolar concentrations, while requiring significantly higher concentrations to inhibit PP1, provides a powerful experimental window to dissect the distinct roles of these two major serine/threonine phosphatases in cellular regulation.

Visualizing the Mechanism of Action

The following diagram illustrates the fundamental mechanism by which okadaic acid disrupts the protein phosphorylation-dephosphorylation cycle, leading to an accumulation of phosphorylated proteins.

Caption: Workflow for a PP2A Inhibition Assay.

Protocol 2: Analysis of Protein Phosphorylation by Western Blotting

Western blotting is a widely used technique to detect changes in the phosphorylation state of specific proteins in response to okadaic acid treatment.

Materials:

-

Cell culture reagents

-

Okadaic acid

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with the desired concentration of okadaic acid for the appropriate duration. Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors. This is a critical step to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. It is recommended to use BSA instead of non-fat milk for blocking, as milk contains the phosphoprotein casein, which can cause high background.

-

Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

-

Washing: Wash the membrane extensively with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total protein to normalize for loading differences.

Caption: Western Blotting Workflow for Phosphoproteins.

Conclusion: A Versatile Tool for Phosphorylation Research

Okadaic acid has proven to be an exceptionally valuable and versatile tool for investigating the intricate world of protein phosphorylation. Its potent and selective inhibition of protein phosphatases, particularly PP2A, allows researchers to manipulate cellular phosphorylation states with a high degree of control. From dissecting fundamental signaling pathways to modeling complex human diseases, okadaic acid continues to be an indispensable compound in the arsenal of cell biologists, biochemists, and drug discovery professionals. By understanding its mechanism of action and employing it with carefully designed experimental protocols, researchers can continue to unlock the secrets of cellular regulation governed by the dynamic interplay of protein kinases and phosphatases.

References

-

Specification of the Okadaic Acid Equivalent for Okadaic Acid, Dinophysistoxin-1, and Dinophysistoxin-2 Based on Protein Phosphatase 2A Inhibition and Cytotoxicity Assays Using Neuro 2A Cell Line. (2021). MDPI. [Link]

-

Valdiglesias, V., et al. (2013). Okadaic Acid: More than a Diarrheic Toxin. MDPI. [Link]

-

A Protein Phosphatase 2A-Based Assay to Detect Okadaic Acids and Microcystins. (2024). MDPI. [Link]

-

Use of Okadaic Acid to Identify Relevant Phosphoepitopes in Pathology: A Focus on Neurodegeneration. (2012). MDPI. [Link]

-

Single Laboratory Validation of A Ready-to-Use Phosphatase Inhibition Assay for Detection of Okadaic Acid Toxins. (2012). ResearchGate. [Link]

- Small Molecule Inhibitors of Ser

A Deep Dive into Okadaic Acid and Its Derivatives: A Guide to Structural Nuances and Biological Consequences

This technical guide provides an in-depth exploration of the structural and functional distinctions between okadaic acid (OA) and its primary derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate chemical variations that dictate the potent biological activities of these marine toxins. We will examine the core structure of okadaic acid and dissect the modifications that give rise to its well-known analogs, including dinophysistoxins (DTXs) and acanthifolicin. Furthermore, this guide will illuminate the profound impact of these subtle structural changes on their primary mechanism of action: the inhibition of protein serine/threonine phosphatases.

The Architectural Blueprint: Okadaic Acid's Core Structure

Okadaic acid (C₄₄H₆₈O₁₃) is a complex lipophilic polyether derived from a C38 fatty acid, first isolated from the marine sponge Halichondria okadai. Its intricate structure is characterized by a series of fused ether rings and multiple spiroketals, which create a unique three-dimensional conformation crucial for its biological activity. This complex architecture is a product of polyketide synthesis by various species of dinoflagellates, such as those from the genera Dinophysis and Prorocentrum.

Key functional groups that are critical for the biological activity of okadaic acid include a carboxylic acid group at C1 and several hydroxyl groups, most notably at positions C2, C7, C24, and C27. These moieties are instrumental in the molecule's interaction with its biological targets.

A Family of Toxins: Structural Diversification of Okadaic Acid Derivatives

The primary derivatives of okadaic acid are the dinophysistoxins (DTXs) and acanthifolicin. These compounds share the fundamental polyether backbone of okadaic acid but differ in specific substitutions and stereochemistry.

Dinophysistoxins (DTXs): The Methylated and Acylated Cousins

The dinophysistoxin family represents the most common and well-studied derivatives of okadaic acid. The key structural differences lie in methylation patterns and acylation.

-

Dinophysistoxin-1 (DTX-1): This derivative is a 35-methylated version of okadaic acid, with the molecular formula C₄₅H₇₀O₁₃. The addition of a methyl group at the C35 position subtly alters the lipophilicity and conformation of the "tail" region of the molecule.

-

Dinophysistoxin-2 (DTX-2): DTX-2 shares the same molecular formula as okadaic acid (C₄₄H₆₈O₁₃) but features a different methylation pattern. It is a 35-methyl, 31-demethyl analog of okadaic acid with a different stereochemistry at the C35 methyl group compared to DTX-1.

-

Dinophysistoxin-3 (DTX-3): DTX-3 is not a single compound but rather a group of derivatives where the hydroxyl group at C7 of okadaic acid or DTX-1 is acylated with various fatty acids. These fatty acid chains can vary in length and saturation. While DTX-3 itself is a weak inhibitor of protein phosphatases, it can be hydrolyzed in the digestive system to release the potent parent toxins, OA or DTX-1.

Acanthifolicin: The Episulfide Variant

Acanthifolicin is a structurally distinct derivative characterized by the presence of a 9,10-episulfide bridge. This modification introduces a sulfur atom into the polyether ring system, altering the local stereochemistry and electronic properties of that region of the molecule.

Structure-Activity Relationship: How Minor Changes Dictate Potent Effects

The subtle structural variations among okadaic acid and its derivatives have profound consequences for their biological activity, primarily their ability to inhibit protein serine/threonine phosphatases 1 (PP1) and 2A (PP2A). These enzymes are crucial regulators of a vast array of cellular processes, and their inhibition leads to a state of hyperphosphorylation, triggering downstream signaling cascades that can result in cytotoxicity, tumor promotion, and the symptoms of Diarrhetic Shellfish Poisoning (DSP).

The carboxyl group at C1 is essential for potent inhibitory activity. Esterification of this group, for instance, dramatically reduces the affinity for PP1 and PP2A. The hydroxyl groups also play a critical role in binding to the active site of the phosphatases.

The following table summarizes the key structural differences and their impact on the inhibitory potency against PP2A, the primary target of these toxins.

| Compound | Molecular Formula | Key Structural Modification(s) vs. Okadaic Acid | Relative Potency (PP2A Inhibition) |

| Okadaic Acid (OA) | C₄₄H₆₈O₁₃ | - | Baseline |

| Dinophysistoxin-1 (DTX-1) | C₄₅H₇₀O₁₃ | Methyl group at C35 | Higher than OA |

| Dinophysistoxin-2 (DTX-2) | C₄₄H₆₈O₁₃ | 35-methyl, 31-demethyl, different C35 stereochemistry | Lower than OA and DTX-1 |

| Dinophysistoxin-3 (DTX-3) | Variable | Acylation at C7-hydroxyl | Very low (pro-toxin) |

| Acanthifolicin | C₄₄H₆₈O₁₂S | 9,10-episulfide bridge | Slightly less active than OA |

Mechanistic Insights: Disruption of Cellular Signaling Pathways

The inhibition of PP1 and PP2A by okadaic acid and its derivatives triggers a cascade of downstream signaling events, leading to various cellular responses. Two of the most well-characterized pathways affected are the Mitogen-Activated Protein Kinase (MAPK) pathway and the tau protein phosphorylation pathway.

Activation of the MAPK Signaling Pathway

Inhibition of PP2A by okadaic acid leads to the hyperphosphorylation and subsequent activation of several components of the MAPK signaling cascade, including ERK1/2, JNK, and p38 MAPK. This aberrant activation can contribute to cellular stress, apoptosis, and inflammatory responses.

Induction of Tau Hyperphosphorylation

Okadaic acid is a potent inducer of tau protein hyperphosphorylation, a hallmark of Alzheimer's disease and other tauopathies. By inhibiting PP2A, a major tau phosphatase, okadaic acid leads to an imbalance between the activities of tau kinases (such as GSK-3β and CDK5) and phosphatases, resulting in the accumulation of hyperphosphorylated tau.

Experimental Methodologies

Isolation and Purification of Okadaic Acid from Prorocentrum lima

This protocol outlines a general procedure for the extraction and purification of okadaic acid from a laboratory culture of the dinoflagellate Prorocentrum lima.

Experimental Workflow Diagram

Step-by-Step Protocol:

-

Cell Culture and Harvest: Cultivate Prorocentrum lima in a suitable medium (e.g., f/2 medium) under controlled conditions. Harvest the cells at the desired density by centrifugation.

-

Extraction: Extract the cell pellet repeatedly with 100% methanol at room temperature. Combine the methanol extracts and evaporate under reduced pressure to obtain a crude extract.

-

Liquid-Liquid Partitioning: Partition the crude extract between water and dichloromethane (CH₂Cl₂).

-

Further Partitioning:

-

Partition the aqueous phase with butanol.

-

Partition the organic phase with 85% aqueous methanol and hexane.

-

-

Combine and Fractionate: Combine the butanol and 85% aqueous methanol phases, which contain the toxins. Subject this combined fraction to open-column chromatography on a reversed-phase column (e.g., C18).

-

Purification: Elute the column with a gradient of methanol in water. Collect fractions and analyze them for the presence of okadaic acid using techniques such as HPLC or LC-MS.

-

Final Purification: Pool the fractions containing okadaic acid and perform further purification steps, such as semi-preparative HPLC, to obtain the pure compound.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This colorimetric assay is a standard method to determine the inhibitory activity of okadaic acid and its derivatives on PP2A using the artificial substrate p-nitrophenyl phosphate (pNPP).

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.2).

-

pNPP Substrate Solution: Dissolve p-nitrophenyl phosphate in the assay buffer to a final concentration of 10 mM.

-

Stop Solution: Prepare a 1 M NaOH solution.

-

Enzyme Solution: Dilute purified PP2A enzyme in the assay buffer to the desired working concentration.

-

Inhibitor Solutions: Prepare serial dilutions of okadaic acid or its derivatives in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well of a 96-well plate, add 50 µL of the serially diluted inhibitor solutions (or buffer for the control).

-

Add 50 µL of the PP2A enzyme solution to each well and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction proceeds linearly.

-

Stop the reaction by adding 50 µL of the 1 M NaOH stop solution to each well. The NaOH will also enhance the yellow color of the product.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

The structural diversity within the okadaic acid family of marine toxins provides a compelling case study in structure-activity relationships. Minor modifications, such as the addition or removal of a methyl group or the formation of an episulfide bridge, can significantly alter the potency of these compounds as inhibitors of protein serine/threonine phosphatases. This in-depth understanding of their chemistry and biology is not only crucial for assessing the risks associated with shellfish consumption but also provides invaluable tools for researchers to probe the intricate roles of protein phosphorylation in cellular regulation and disease. The detailed methodologies provided herein serve as a foundation for further investigation into these potent and fascinating natural products.

References

- Jayaraj, R., Be

Methodological & Application

Application Note & Protocol: Establishing a Murine Skin Tumor Model Using Okadaic Acid

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment of a murine skin tumor model using okadaic acid (OA). Okadaic acid, a potent and specific inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), serves as a powerful non-12-O-tetradecanoylphorbol-13-acetate (non-TPA)-type tumor promoter in the widely accepted two-stage chemical carcinogenesis model.[1][2] This model is invaluable for studying the molecular mechanisms of non-melanoma skin cancer (NMSC) development, progression, and for the preclinical evaluation of novel therapeutic agents. This guide will delve into the mechanistic underpinnings of OA-induced tumorigenesis, provide a detailed, field-proven protocol for tumor induction, and offer insights into data analysis and interpretation.

Introduction: The Rationale for an Okadaic Acid-Based Skin Tumor Model

The study of skin carcinogenesis has been significantly advanced by the use of animal models that recapitulate the key stages of tumor development.[3][4] The two-stage chemical carcinogenesis model, involving an initiation step followed by a promotion step, is a cornerstone of this research.[4][5] While TPA is a classic tumor promoter, okadaic acid offers a distinct mechanistic pathway for investigation.[1][2]

Okadaic acid, a marine toxin, does not bind to the same receptors as TPA (phorbol esters) and does not directly activate protein kinase C (PKC).[1] Instead, its potent tumor-promoting activity stems from its ability to inhibit PP1 and PP2A.[6][7] This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, thereby activating signaling cascades that drive cell proliferation, inflammation, and ultimately, tumor formation.[8][9] The use of okadaic acid allows for the specific investigation of phosphatase inhibition in skin cancer development, providing a complementary model to PKC-activating promoters.

Mechanism of Action: Okadaic Acid and the Disruption of Cellular Homeostasis

The primary molecular targets of okadaic acid are the catalytic subunits of PP1 and PP2A, with a significantly higher affinity for PP2A.[6][10] These phosphatases are crucial "gatekeepers" that counteract the activity of protein kinases, maintaining a balanced state of protein phosphorylation. By inhibiting these phosphatases, okadaic acid effectively "activates" multiple kinase pathways.[1]

One of the key pathways implicated in OA-induced tumor promotion is the activator protein 1 (AP-1) signaling cascade.[11][12] Inhibition of phosphatases by OA leads to the hyperphosphorylation and activation of components of the AP-1 transcription factor, such as c-jun.[12] Activated AP-1 then drives the expression of genes involved in cell proliferation and survival, contributing to the clonal expansion of initiated cells.[11][13]

Furthermore, topical application of okadaic acid has been shown to induce the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) in the skin.[14] This inflammatory microenvironment is a critical component of tumor promotion, fostering cell proliferation and tissue remodeling that is conducive to tumor growth.[14][15]

Sources

- 1. Mechanisms of action of okadaic acid class tumor promoters on mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of okadaic acid class tumor promoters on mouse skin. | Semantic Scholar [semanticscholar.org]

- 3. Reconstructing skin cancers using animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Skin Carcinogenesis Studies Using Mouse Models with Altered Polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-melanoma skin cancer in mouse and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 7. Okadaic acid | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

- 8. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the tumour promoter okadaic acid on intracellular protein phosphorylation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Research Portal [iro.uiowa.edu]

- 13. [PDF] A dominant negative c-jun specifically blocks okadaic acid-induced skin tumor promotion. | Semantic Scholar [semanticscholar.org]

- 14. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The concept of the okadaic acid class of tumor promoters is revived in endogenous protein inhibitors of protein phosphatase 2A, SET and CIP2A, in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Induction of Cell Cycle Arrest with Okadaic Acid

Introduction: Okadaic Acid as a Tool for Cell Cycle Research

Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) with high affinity (IC50 ≈ 0.2 nM) and protein phosphatase 1 (PP1) with a lower affinity (IC50 ≈ 19 nM). This marine toxin, originally isolated from the black sponge Halichondria okadai, has become an invaluable tool in cell biology research. By inhibiting key phosphatases, okadaic acid leads to the hyperphosphorylation of numerous cellular proteins, profoundly impacting cellular processes such as cell cycle progression, apoptosis, and signal transduction.

The effects of okadaic acid on the cell cycle are notably dose-dependent. At low nanomolar concentrations, it typically induces a cell cycle arrest at the G2/M transition, making it a powerful agent for synchronizing cell populations at this specific phase. At higher concentrations, it can lead to premature chromosome condensation (PCC) in interphase cells or induce apoptosis. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of okadaic acid to induce G2/M cell cycle arrest, complete with protocols for treatment and validation.

Mechanism of Action: Inducing G2/M Arrest through Phosphatase Inhibition

The progression through the cell cycle is tightly regulated by the coordinated activities of cyclin-dependent kinases (CDKs) and protein phosphatases. The transition from G2 to M phase is primarily driven by the activation of the M-phase promoting factor (MPF), a complex of cyclin B1 and the kinase cdc2 (also known as CDK1).

PP2A plays a crucial role in keeping MPF inactive during the G2 phase by dephosphorylating and inactivating key components of the activation pathway. Okadaic acid's inhibitory effect on PP2A disrupts this regulation, leading to a cascade of events that culminates in G2/M arrest.

The key steps are as follows:

-

Inhibition of PP2A: At low nanomolar concentrations, okadaic acid selectively inhibits PP2A.

-

Hyperphosphorylation and Activation of MPF: The inhibition of PP2A leads to the hyperphosphorylation and activation of the cdc25c phosphatase. Activated cdc25c then removes inhibitory phosphates from cdc2, leading to the activation of the cdc2/cyclin B1 complex (MPF).

-

Cell Cycle Arrest at G2/M: The persistently active MPF drives the cell into mitosis. However, the continued inhibition of phosphatases that are necessary for mitotic exit, such as PP1, prevents the cells from progressing through anaphase, resulting in an accumulation of cells at the G2/M boundary.

This mechanism makes okadaic acid a reliable tool for enriching cell populations in the G2/M phase for various downstream applications, including studies of mitotic proteins, chromosome condensation, and the efficacy of anti-cancer drugs that target this phase of the cell cycle.

Visualizing the Mechanism: Signaling Pathway of Okadaic Acid-Induced G2/M Arrest

The Serine/Threonine Phosphatase Inhibitor Okadaic Acid: A Versatile Tool in Immunological Research

Introduction: Unmasking the Phosphatase Network in Immunity

In the intricate signaling networks that govern immune cell function, the dynamic interplay between protein kinases and phosphatases dictates the cellular response to stimuli. While kinases have long been in the spotlight, the critical role of protein phosphatases in terminating signaling cascades and maintaining cellular homeostasis is increasingly appreciated. Okadaic acid (OA), a marine biotoxin isolated from the dinoflagellate Prorocentrum concavum, has emerged as an indispensable pharmacological tool for dissecting the roles of two major serine/threonine phosphatases: Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of okadaic acid in immunology research, detailing its mechanism of action, diverse applications, and robust experimental protocols.

Okadaic acid's utility stems from its high potency and selectivity as an inhibitor of PP1 and PP2A.[1][2] By acutely inhibiting these phosphatases, researchers can mimic a state of hyperphosphorylation, thereby elucidating the downstream consequences on immune cell signaling, gene expression, and function. This allows for a deeper understanding of the phosphatase-regulated checkpoints in processes such as T-cell activation, cytokine production, and apoptosis.

Mechanism of Action: A Tale of Two Phosphatases

Okadaic acid exerts its biological effects by binding to the catalytic subunits of PP1 and PP2A, thereby non-competitively inhibiting their enzymatic activity.[3] Notably, it exhibits a significantly higher affinity for PP2A (IC50 ≈ 0.1-0.3 nM) compared to PP1 (IC50 ≈ 15-50 nM).[2][4][5] This differential sensitivity allows for the selective inhibition of PP2A at low nanomolar concentrations, while higher concentrations will inhibit both PP1 and PP2A.[5][6] This dose-dependent inhibition is a key experimental parameter that can be leveraged to dissect the specific roles of each phosphatase in a given cellular process.

The inhibition of PP1 and PP2A by okadaic acid leads to a sustained phosphorylation state of their numerous substrate proteins. This can amplify or prolong signaling cascades that are normally attenuated by dephosphorylation. Key immunological signaling pathways influenced by okadaic acid treatment include the NF-κB, MAPK, and JAK/STAT pathways.[7][8][9][10]

Applications in Immunology Research

The ability of okadaic acid to modulate protein phosphorylation has made it a valuable tool in a wide array of immunological investigations.

Elucidating T-Cell Activation and Proliferation

T-cell activation is a tightly regulated process initiated by T-cell receptor (TCR) engagement, leading to a cascade of phosphorylation events. Okadaic acid has been shown to enhance T-cell activation and proliferation induced by agents like phorbol myristate acetate (PMA).[11] By inhibiting phosphatases, okadaic acid sustains the phosphorylation of key signaling molecules, thereby lowering the threshold for T-cell activation.

-

Experimental Insight: Researchers can use okadaic acid to investigate the role of specific phosphatases in regulating the strength and duration of TCR signaling. By comparing the effects of low (PP2A-selective) and high (PP1/PP2A) concentrations of okadaic acid, the distinct contributions of these phosphatases to T-cell activation can be dissected.

Investigating Cytokine Gene Expression and Production

Cytokine production is a hallmark of immune responses. Okadaic acid has been demonstrated to stimulate the transcription of inflammatory cytokine genes, such as TNF-α and IP-10, in macrophages.[7] This effect is often mediated through the activation of transcription factors like NF-κB.[7]

-

Experimental Insight: The use of okadaic acid can help identify novel phosphatase-regulated checkpoints in cytokine signaling pathways. For instance, researchers can explore how okadaic acid synergizes with other stimuli, such as lipopolysaccharide (LPS), to modulate cytokine production, providing insights into the complex regulation of inflammatory responses.[7]

Induction and Study of Apoptosis

Apoptosis, or programmed cell death, is crucial for immune homeostasis and the elimination of infected or transformed cells. Okadaic acid is a potent inducer of apoptosis in various cell types, including lymphocytes.[12][13][14][15] The apoptotic process induced by okadaic acid can involve mitochondrial-mediated caspase-dependent and -independent pathways.[10][14] Conversely, in some contexts, it has been shown to inhibit apoptosis induced by other agents.[16]

-

Experimental Insight: This dual role of okadaic acid in apoptosis makes it a fascinating tool. Researchers can utilize it to study the signaling pathways that commit a cell to apoptosis. For example, investigating the phosphorylation status of pro- and anti-apoptotic proteins of the Bcl-2 family in the presence of okadaic acid can reveal how phosphatases regulate the apoptotic threshold.[17]

Working Concentrations of Okadaic Acid in Immunological Assays

The optimal concentration of okadaic acid is highly dependent on the cell type and the specific biological question being addressed. The following table provides a general guideline for starting concentrations. It is imperative to perform a dose-response curve for each new experimental system.

| Application | Cell Type | Typical Concentration Range | Key Considerations |

| T-Cell Activation Enhancement | Human T-cells | 1 - 10 nM | Low concentrations (1-4 nM) can enhance PMA-induced activation. |

| Cytokine Production Induction | Murine Macrophages | 50 - 100 nM | Can stimulate TNF-α and IP-10 mRNA accumulation.[7] |

| Apoptosis Induction | Human Leukocytes, HeLa cells | 10 - 1000 nM | IC50 for cytotoxicity in HeLa cells is around 100 nM.[14] |

| General Phosphatase Inhibition | Various Immune Cells | 10 - 100 nM | 10 nM is often used for selective PP2A inhibition.[6] |

Experimental Protocols

Protocol 1: T-Cell Activation Assay Using Okadaic Acid

This protocol details the steps to assess the effect of okadaic acid on T-cell activation, measured by the expression of the activation marker CD25 (IL-2 receptor α-chain) using flow cytometry.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Okadaic acid (stock solution in DMSO or ethanol)[5]

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

Anti-human CD3 antibody (for stimulation)

-

Anti-human CD28 antibody (for co-stimulation)

-

Fluorescently conjugated anti-human CD25 antibody

-

Flow cytometry buffer (PBS with 2% FBS and 0.1% sodium azide)

-

96-well round-bottom culture plates

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate Coating (for anti-CD3/CD28 stimulation): Prepare a 5-10 µg/mL solution of anti-CD3 antibody in sterile PBS. Add 50-100 µL to each well of a 96-well plate. Incubate for at least 2 hours at 37°C or overnight at 4°C.[18] Before use, wash the wells three times with sterile PBS to remove unbound antibody.[19]

-

Okadaic Acid Pre-treatment: In a separate 96-well plate, add 100 µL of the cell suspension to each well. Prepare serial dilutions of okadaic acid in complete RPMI-1640 medium. Add the desired final concentrations of okadaic acid (e.g., 0, 1, 5, 10 nM) to the cells. Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

T-Cell Stimulation:

-

For anti-CD3/CD28 stimulation: Transfer the okadaic acid-pre-treated cells to the antibody-coated plate. Add anti-CD28 antibody to a final concentration of 1-5 µg/mL.[18]

-

For PMA/Ionomycin stimulation: Add PMA (final concentration 1-10 ng/mL) and Ionomycin (final concentration 200-500 ng/mL) to the wells containing the okadaic acid-treated cells.[18]

-

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

Staining for Flow Cytometry:

-

Harvest the cells by gentle pipetting and transfer to FACS tubes.

-

Wash the cells once with cold flow cytometry buffer.

-

Resuspend the cell pellet in 100 µL of flow cytometry buffer containing the fluorescently conjugated anti-human CD25 antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with flow cytometry buffer.

-

Resuspend the final cell pellet in 300-500 µL of flow cytometry buffer.

-

-

Data Acquisition and Analysis: Acquire the samples on a flow cytometer. Analyze the data using appropriate software to determine the percentage of CD25-positive cells and the mean fluorescence intensity.

Safety and Handling

Okadaic acid is a potent toxin and must be handled with extreme care.[20] Always consult the Safety Data Sheet (SDS) before use.[20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and impermeable gloves.[20][21]

-

Handling: Handle as a solid whenever possible to avoid aerosol formation. If working with solutions, use a certified chemical fume hood. Avoid inhalation of dust or aerosols.

-

Storage: Store okadaic acid at -20°C, protected from light.[5][22]

-

Disposal: Dispose of contaminated materials and waste in accordance with institutional and national regulations for hazardous chemicals.

Conclusion

Okadaic acid is a powerful and versatile tool for interrogating the role of serine/threonine phosphatases in the immune system. Its ability to acutely modulate protein phosphorylation provides a unique window into the dynamic signaling events that control immune cell function. By carefully designing experiments and adhering to safety protocols, researchers can leverage the properties of okadaic acid to gain significant insights into the complex regulatory networks that underpin immunity and disease.

References

-

Weiel, J. E., & Hamilton, T. A. (1994). Okadaic acid stimulates inflammatory cytokine gene transcription in murine peritoneal macrophages. Cellular Immunology, 153(2), 479-491. [Link]

-

Cude, K. J., et al. (2002). PP1/PP2A phosphatases inhibitors okadaic acid and calyculin A block ERK5 activation by growth factors and oxidative stress. Journal of Biological Chemistry, 277(31), 27858-27865. [Link]

-

Kaur, P., & Saklatvala, J. (1992). Okadaic acid mimics multiple changes in early protein phosphorylation and gene expression induced by tumor necrosis factor or interleukin-1. Journal of Biological Chemistry, 267(19), 13676-13682. [Link]

-

Piberger, A. L., et al. (2021). Okadaic Acid Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells. Cells, 10(9), 2442. [Link]

-

Schönthal, A. H. (1992). Okadaic acid--a valuable new tool for the study of signal transduction and cell cycle regulation?. New Biologist, 4(1), 16-21. [Link]

-

de la Fuente, M., et al. (1997). Effect of okadaic acid on immunologic and non-immunologic histamine release in rat mast cells. Life Sciences, 60(18), 1583-1591. [Link]

-

Herfindal, L., et al. (1995). Inhibition of specific binding of okadaic acid to protein phosphatase 2A by microcystin-LR, calyculin-A and tautomycin. FEBS Letters, 360(1), 25-30. [Link]

-

Swieter, M. G., & Dráber, P. (2000). The use of okadaic acid to elucidate the intracellular role(s) of protein phosphatase 2A: lessons from the mast cell model system. Inflammation Research, 49(10), 527-535. [Link]

-

A-Mohammadi, S., et al. (2001). Protein phosphatase 2A activates the proapoptotic function of BAD in interleukin-3-dependent lymphoid cells by a mechanism requiring 14-3-3 dissociation. Blood, 97(5), 1289-1297. [Link]

-

Piberger, A. L., et al. (2020). Okadaic acid influences xenobiotic metabolism in HepaRG cells. Archives of Toxicology, 94(10), 3469-3485. [Link]

-

Lee, C. W., et al. (2021). Neuroprotective Studies of Evodiamine in an Okadaic Acid-Induced Neurotoxicity Model of Alzheimer's Disease. Molecules, 26(11), 3233. [Link]

-

Bøe, R., et al. (1991). The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells. Experimental Cell Research, 195(1), 237-246. [Link]

-

Valdiglesias, V., et al. (2010). Okadaic acid induces morphological changes, apoptosis and cell cycle alterations in different human cell types. Journal of Environmental Monitoring, 12(4), 933-941. [Link]

-

Bhadra, R., et al. (2009). Multiple signal transduction pathways in okadaic acid induced apoptosis in HeLa cells. Toxicology in Vitro, 23(3), 460-469. [Link]

-

Piberger, A. L., et al. (2021). Okadaic Acid Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells. Cells, 10(9), 2442. [Link]

-

Besser, D., & Nagamine, Y. (1993). Cell- and gene-specific interactions between signal transduction pathways revealed by okadaic acid. Studies on the plasminogen activating system. Journal of Biological Chemistry, 268(23), 17356-17362. [Link]

-

Li, Y., et al. (2022). Development of a highly sensitive and specific monoclonal antibody-based immunoassay for detection of okadaic acid in oysters and green mussels. Food and Agricultural Immunology, 33(1), 226-240. [Link]

-

Okadaic Acid (PP2A), Microtiter Plate. (n.d.). Abraxis. [Link]

-

Li, Y., et al. (2022). Development of a highly sensitive and specific monoclonal antibody-based immunoassay for detection of okadaic acid in oysters and green mussels. ResearchGate. [Link]

-

Optimizing Cell Assays: Scenario-Driven Guidance with Okadaic Acid. (2023). Online Inhibitor. [Link]

-

Cohen, P., & Cohen, P. T. (1989). Okadaic acid: a new probe for the study of cellular regulation. Trends in Biochemical Sciences, 14(11), 455-458. [Link]

-

Thevenin, C., et al. (1990). Okadaic acid enhances human T cell activation and phosphorylation of an internal substrate induced by phorbol myristate acetate. FEBS Letters, 266(1-2), 159-162. [Link]

-

Story, M. D., et al. (1993). Inhibition of apoptosis in human tumour cells by okadaic acid. International Journal of Radiation Biology, 64(5), 575-583. [Link]

-

Bhadra, R., et al. (2007). Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism. Cellular Signalling, 19(12), 2539-2549. [Link]

-

Fujiki, H., & Suganuma, M. (1993). Mechanisms of action of okadaic acid class tumor promoters on mouse skin. Environmental Health Perspectives, 101(Suppl 5), 121-125. [Link]

-

Leira, F., et al. (2002). Okadaic acid inhibits cell multiplication and induces apoptosis in a549 cells, a human lung adenocarcinoma cell line. BMC Cancer, 2, 2. [Link]

-

Nuydens, R., et al. (1997). Okadaic acid-induced apoptosis in neuronal cells: evidence for an abortive mitotic attempt. Journal of Neurochemistry, 68(4), 1593-1602. [Link]

-

Protocol for the assessment of human T cell activation by real-time metabolic flux analysis. (2022). STAR Protocols. [Link]

-

T Cell Activation with anti-CD3 Antibodies Protocol - Human. (n.d.). Bio-Rad. [Link]

-

Scalable protocols for T cell activation. (2023). News-Medical.Net. [Link]

-

Protocol of Cell Activation for Flow Cytometry. (n.d.). Creative Biolabs. [Link]

Sources

- 1. Okadaic acid: a new probe for the study of cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 3. okadaicacid.com [okadaicacid.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Okadaic Acid (#5934) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. okadaicacid.com [okadaicacid.com]

- 7. Okadaic acid stimulates inflammatory cytokine gene transcription in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Okadaic Acid Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Okadaic acid enhances human T cell activation and phosphorylation of an internal substrate induced by phorbol myristate acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Okadaic acid induces morphological changes, apoptosis and cell cycle alterations in different human cell types - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 14. Multiple signal transduction pathways in okadaic acid induced apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Okadaic acid inhibits cell multiplication and induces apoptosis in a549 cells, a human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of apoptosis in human tumour cells by okadaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein phosphatase 2A activates the proapoptotic function of BAD in interleukin- 3-dependent lymphoid cells by a mechanism requiring 14-3-3 dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 19. T Cell Activation with anti-CD3 Antibodies Protocol - Human [protocols.io]

- 20. fishersci.com [fishersci.com]

- 21. lifetechindia.com [lifetechindia.com]

- 22. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]

Application Notes and Protocols: Investigating Xenobiotic Metabolism with Okadaic Acid

Introduction: Beyond the Genome in Xenobiotic Metabolism

The metabolism of xenobiotics—compounds foreign to an organism, such as drugs, pollutants, and dietary components—is a fundamental process governed primarily by a suite of enzymes, most notably the Cytochrome P450 (CYP) superfamily. While the genetic blueprint of these enzymes dictates their baseline function, their expression and activity are dynamically regulated by a complex network of cellular signaling. A critical layer of this regulation is reversible protein phosphorylation, a post-translational modification that acts as a molecular switch, controlling the activity of transcription factors and signaling cascades that govern the expression of metabolic enzymes.

Okadaic acid (OA), a lipophilic marine biotoxin, has emerged as an indispensable chemical probe for dissecting these phosphorylation-dependent pathways. Originally identified as the causative agent of Diarrheic Shellfish Poisoning (DSP), its scientific utility lies in its potent and highly specific inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). By blocking these key enzymes, okadaic acid induces a state of hyperphosphorylation, effectively amplifying phosphorylation-driven signals and allowing researchers to uncover their roles in regulating xenobiotic metabolism.

This guide provides a comprehensive overview of the mechanism of okadaic acid and its application in studying the regulation of xenobiotic-metabolizing enzymes, complete with detailed protocols for in vitro investigations.

The Core Mechanism: Potent and Specific Phosphatase Inhibition

Okadaic acid exerts its biological effects by binding to and inhibiting the catalytic subunits of PP1 and PP2A. This inhibition is highly specific and occurs at nanomolar concentrations, making OA a precise tool for cellular studies.

-

Protein Phosphatase 2A (PP2A): OA exhibits an exceptionally high affinity for PP2A, with IC50 values reported in the sub-nanomolar range (approx. 0.1-0.3 nM).

-

Protein Phosphatase 1 (PP1): The affinity for PP1 is significantly lower, with IC50 values typically in the range of 15-

Troubleshooting & Optimization

Technical Support Center: Okadaic Acid Ammonium Salt in Cell Culture

Welcome to the technical support center for the use of okadaic acid ammonium salt in research applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this potent and specific protein phosphatase inhibitor.

Introduction to Okadaic Acid

Okadaic acid (OA) is a marine biotoxin produced by dinoflagellates.[1] It is a powerful tool for studying cellular signaling pathways due to its high specificity as an inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[2][3] The ammonium salt of okadaic acid is often used in research due to its increased solubility in aqueous solutions compared to the free acid form. Understanding its solubility and stability in culture media is paramount for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of okadaic acid?

Okadaic acid is a potent inhibitor of protein phosphatases 2A (PP2A) and 1 (PP1).[2] It exhibits a much higher affinity for PP2A (IC50 ≈ 0.1-1 nM) than for PP1 (IC50 ≈ 10-100 nM).[3] By inhibiting these phosphatases, okadaic acid leads to the hyperphosphorylation of numerous cellular proteins, thereby modulating a wide range of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[4][5]

Q2: What are the recommended solvents for preparing stock solutions of okadaic acid ammonium salt?

Okadaic acid ammonium salt is soluble in several organic solvents and water. For cell culture applications, it is highly recommended to prepare a concentrated stock solution in a sterile, cell-culture grade solvent.

| Solvent | Recommended Concentration |

| DMSO | Up to 20 mg/mL |

| Ethanol | Up to 20 mg/mL |

| Water | Up to 1 mg/mL |

Data compiled from multiple sources.

For most cell culture experiments, preparing a 1-10 mM stock solution in DMSO is a common and effective practice.[2]

Q3: How should I store stock solutions of okadaic acid ammonium salt?

Proper storage is crucial to maintain the stability and activity of okadaic acid.

-

Lyophilized Powder: Store at -20°C, protected from light. In this form, it is stable for at least 24 months.[2]

-

Stock Solutions: Store in tightly sealed, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] When stored correctly in DMSO, stock solutions can be stable for extended periods. However, for optimal performance, it is advisable to use prepared stock solutions within a reasonable timeframe.

Q4: What is the stability of okadaic acid ammonium salt in cell culture media at 37°C?

Q5: Can I add okadaic acid ammonium salt directly to my complete culture medium containing fetal bovine serum (FBS)?

Yes, it is common practice to dilute the stock solution of okadaic acid into complete culture medium containing FBS. However, it is important to be aware that serum contains a high concentration of proteins, which could potentially bind to hydrophobic compounds like okadaic acid, although specific data on this interaction is limited. For consistency, it is recommended to use the same batch and concentration of FBS for all related experiments.

Troubleshooting Guide

This section addresses common issues that researchers may encounter when using okadaic acid ammonium salt in cell culture experiments.

Issue 1: Precipitation observed upon dilution of stock solution into culture medium.

-

Cause A: Poor Solubility at Final Concentration. While the ammonium salt is more water-soluble, okadaic acid itself is a lipophilic molecule.[1] High final concentrations in an aqueous environment like culture media can lead to precipitation.

-

Solution:

-

Optimize Dilution Method: Instead of adding a small volume of highly concentrated stock directly to the medium, try a serial dilution approach. First, dilute the stock in a smaller volume of sterile PBS or serum-free medium, vortex gently, and then add this intermediate dilution to your final volume of complete medium.

-

Gently Warm the Medium: Pre-warming the culture medium to 37°C before adding the okadaic acid stock solution can help improve solubility.[7]

-

Vortex During Addition: Gently vortex or swirl the culture medium while adding the stock solution to ensure rapid and even dispersion.[7]

-

-

-

Cause B: Solvent Shock. Adding a concentrated DMSO stock directly to the aqueous medium can cause the compound to crash out of solution.

-

Solution:

-

Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, and ideally at 0.1% or lower, to avoid both solvent-induced precipitation and cytotoxicity.[7]

-

-

-

Visual Inspection:

-

Always visually inspect your final working solution for any signs of precipitation (e.g., cloudiness, visible particles) before adding it to your cells. This can be done by holding the tube or flask against a dark background.[6]

-

Issue 2: Inconsistent or lack of expected biological effect.

-

Cause A: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to a loss of activity.[6]

-

Solution:

-

Use Fresh Aliquots: Always use a fresh, single-use aliquot of your stock solution for each experiment.

-

Verify Compound Integrity: If you suspect degradation, it is best to use a fresh vial of the compound or test its activity in a well-established positive control assay.

-

-

-

Cause B: Sub-optimal Concentration. The effective concentration of okadaic acid can be cell-type dependent.

-

Cause C: Instability in Media During Long-Term Experiments. For experiments lasting several days, the concentration of active okadaic acid in the medium may decrease over time.

-

Solution:

-

Replenish the Medium: For long-term treatments, consider replacing the culture medium with freshly prepared okadaic acid-containing medium every 24-48 hours to maintain a consistent concentration of the inhibitor.

-

-

Experimental Protocols & Visualizations

Protocol 1: Preparation of Okadaic Acid Ammonium Salt Working Solution

This protocol outlines the recommended steps for preparing a working solution of okadaic acid ammonium salt in cell culture medium from a DMSO stock.

-

Prepare a 1 mM Stock Solution: Dissolve the lyophilized okadaic acid ammonium salt in sterile, anhydrous DMSO to a final concentration of 1 mM. For example, for a 25 µg vial with a molecular weight of approximately 822 g/mol , this would require about 30.4 µL of DMSO.

-

Aliquot and Store: Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.

-

Prepare Working Solution: a. Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C. b. For a final concentration of 100 nM in 10 mL of medium, you will need 1 µL of the 1 mM stock solution. c. In a sterile conical tube, add the 10 mL of pre-warmed medium. d. While gently vortexing or swirling the tube, add the 1 µL of the 1 mM stock solution. e. Continue to mix gently for a few seconds to ensure homogeneity. f. Visually inspect for any precipitation before adding to your cells.

Diagram 1: Experimental Workflow for Preparing Working Solution

Caption: Workflow for preparing okadaic acid working solutions.

Diagram 2: Signaling Pathway Inhibition by Okadaic Acid

Caption: Okadaic acid inhibits PP2A, leading to hyperphosphorylation.

References

-

Cui, H., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

-

Hessel, S., et al. (2020). Comparison of long-term versus short-term effects of okadaic acid on the apoptotic status of human HepaRG cells. Chemico-Biological Interactions, 317, 108937. [Link]

-

Souid-Mensi, W., et al. (2011). Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways. Journal of Experimental Biology, 214(Pt 13), 2276-2285. [Link]

-

Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

-

Li, T., et al. (2022). Long-term exposure to low levels of okadaic acid accelerates cell cycle progression in colonic epithelial cells via p53 and Jak/Stat3 signaling pathways. Heliyon, 8(9), e10444. [Link]

-

ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. [Link]

-

Prein, C., et al. (2019). Okadaic acid influences xenobiotic metabolism in HepaRG cells. Archives of Toxicology, 93(1), 195-207. [Link]

Sources

- 1. Okadaic acid influences xenobiotic metabolism in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 3. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of long-term versus short-term effects of okadaic acid on the apoptotic status of human HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-term exposure to low levels of okadaic acid accelerates cell cycle progression in colonic epithelial cells via p53 and Jak/Stat3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. emulatebio.com [emulatebio.com]

Technical Support Center: Optimizing Okadaic Acid Concentrations for Cellular Assays

Welcome to the technical support guide for Okadaic Acid (OA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on effectively using OA in your experiments. Here, we will delve into the critical aspects of determining the optimal concentration of this potent serine/threonine phosphatase inhibitor, ensuring the scientific integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is okadaic acid and what is its primary mechanism of action?

Okadaic acid is a marine toxin produced by dinoflagellates.[1][2] In a research context, it is a highly valuable tool due to its potent and selective inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[3] Its mechanism of action revolves around binding to the catalytic subunits of these phosphatases, leading to their inactivation. This inhibition prevents the dephosphorylation of target proteins, resulting in a state of hyperphosphorylation.[4][5]

Q2: Why is it crucial to determine the optimal concentration of okadaic acid?

Optimizing the concentration of okadaic acid is paramount for several reasons:

-

Specificity of Inhibition: OA exhibits a significantly higher affinity for PP2A (IC50 ≈ 0.1-1 nM) compared to PP1 (IC50 ≈ 15-50 nM).[3] This differential affinity allows for the targeted inhibition of PP2A at low nanomolar concentrations, while higher concentrations will inhibit both PP1 and PP2A.[6] Selecting the right concentration is therefore essential to dissect the specific roles of these phosphatases in your experimental system.

-

Avoiding Cytotoxicity: At higher concentrations and with prolonged exposure, okadaic acid can induce cytotoxicity and apoptosis.[7][8][9] Determining a concentration that elicits the desired biological effect without causing widespread cell death is critical for obtaining meaningful data.

-

Minimizing Off-Target Effects: While OA is a specific inhibitor of PP1 and PP2A, excessively high concentrations can lead to unforeseen off-target effects, confounding the interpretation of your results. A careful dose-response analysis helps to identify a therapeutic window where the observed effects are most likely due to the intended mechanism of action.

Q3: How do I prepare and store my okadaic acid stock solution?

Proper handling and storage of okadaic acid are vital for maintaining its potency and ensuring experimental reproducibility.

-

Reconstitution: Okadaic acid is often supplied as a lyophilized powder or in a solvent like ethanol. For cell-based assays, it is recommended to dissolve the compound in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution (e.g., 1 mM).[3] To aid dissolution, gentle warming and sonication can be employed.[6]

-

Storage: Store the lyophilized powder and reconstituted stock solutions at -20°C, protected from light and moisture.[10] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3][6] Once in solution, it is recommended to use it within one week to prevent loss of potency.[3]

Troubleshooting Guide

Issue 1: High levels of cell death in my experiment.

-

Probable Cause: The concentration of okadaic acid is too high, or the incubation time is too long, leading to cytotoxicity.

-

Troubleshooting Steps:

-

Perform a Dose-Response and Time-Course Experiment: Systematically test a range of OA concentrations (e.g., 1 nM to 1 µM) and incubation times (e.g., 1, 6, 12, 24 hours).

-

Assess Cell Viability: Utilize a quantitative cell viability assay, such as the MTT or LDH release assay, to determine the concentration at which OA becomes cytotoxic in your specific cell line.[7][11] A non-cytotoxic concentration should be chosen for your experiments.[7]

-

Visual Inspection: Observe cell morphology under a microscope. Signs of cytotoxicity include cell rounding, detachment from the culture plate, and the appearance of apoptotic bodies.[5]

-

Issue 2: I am not observing the expected hyperphosphorylation of my target protein.

-

Probable Cause: The concentration of okadaic acid may be too low, the incubation time too short, or the detection method may not be sensitive enough. The compound may also have degraded.

-

Troubleshooting Steps:

-

Increase Concentration and/or Incubation Time: Based on your initial dose-response experiments, try incrementally increasing the OA concentration or extending the incubation period.

-

Verify Okadaic Acid Activity: Include a positive control to confirm that the OA is active. For example, treat a parallel set of cells and probe for the hyperphosphorylation of a known OA-sensitive protein, such as Tau at specific phospho-sites.[11][12][13]

-

Optimize Western Blotting Protocol: When detecting phosphorylated proteins, it is crucial to use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of your target.[14] For blocking, use 5% w/v BSA in TBST instead of milk, as milk contains the phosphoprotein casein which can cause high background.[15]

-

Issue 3: I see a general increase in protein phosphorylation, not just my target of interest.

-

Probable Cause: The concentration of okadaic acid may be too high, leading to the inhibition of both PP1 and PP2A and widespread hyperphosphorylation.

-

Troubleshooting Steps:

-

Titrate to a Lower Concentration: To selectively inhibit PP2A, use a lower concentration of OA, typically in the range of 1-10 nM.[6]

-

Use a More Specific Inhibitor (if available): Depending on your experimental goals, consider using other phosphatase inhibitors with different selectivity profiles to confirm that the observed phenotype is due to the inhibition of a specific phosphatase.

-

Include Appropriate Controls: A vehicle-treated control (e.g., DMSO) is essential to establish the baseline phosphorylation level.

-

Experimental Workflow: Determining the Optimal Okadaic Acid Concentration

The following is a generalized workflow for determining the optimal, non-toxic concentration of okadaic acid for your experiments.

Diagram of the Experimental Workflow

Caption: Workflow for determining the optimal concentration of okadaic acid.

Step-by-Step Protocol

Phase 1: Dose-Response and Cell Viability Assay

-